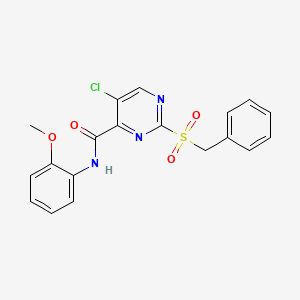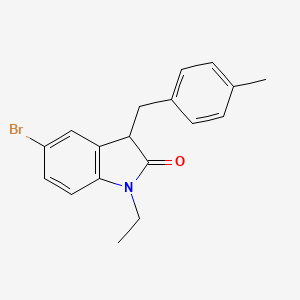![molecular formula C24H30N4O B11373247 4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}-1-(3,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11373247.png)
4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}-1-(3,5-dimethylphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidin-2-one core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the benzodiazole and dimethylaminopropyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE can be achieved through several synthetic routes. One common method involves the cyclization of functionalized acyclic substrates. This process typically includes the following steps:
Amination and Cyclization: Functionalized acyclic substrates undergo amination and subsequent cyclization to form the pyrrolidin-2-one core.
Oxidation: Pyrrolidine derivatives are oxidized to introduce the necessary functional groups.
Ring Expansion: β-lactams or cyclopropylamides are subjected to ring expansion to yield the desired pyrrolidin-2-one structure.
Chemical Reactions Analysis
4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Organic Synthesis: It serves as a versatile synthon in organic synthesis, enabling the construction of more complex molecules.
Biological Studies: The compound’s biological activity can be explored for potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:
Pyrrolidin-2-ones: These compounds share the pyrrolidin-2-one core structure but may differ in their substituents and functional groups.
Benzodiazoles: Compounds containing the benzodiazole ring system exhibit similar chemical properties and reactivity.
Dimethylaminopropyl Derivatives: These compounds feature the dimethylaminopropyl group, contributing to their unique chemical behavior.
The uniqueness of 4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3,5-DIMETHYLPHENYL)PYRROLIDIN-2-ONE lies in its combination of these structural elements, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H30N4O |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-1-(3,5-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H30N4O/c1-17-12-18(2)14-20(13-17)28-16-19(15-23(28)29)24-25-21-8-5-6-9-22(21)27(24)11-7-10-26(3)4/h5-6,8-9,12-14,19H,7,10-11,15-16H2,1-4H3 |
InChI Key |
MGYUGYRNIXTIBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11373165.png)
![N-[2-(dimethylamino)-2-(2-furyl)ethyl]-3-methylbutanamide](/img/structure/B11373166.png)
![N-(2,5-dimethylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11373172.png)

![5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11373191.png)
![N-benzyl-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11373194.png)
![N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B11373197.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methoxybenzamide](/img/structure/B11373204.png)
![1-[(4-Isopropylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine](/img/structure/B11373207.png)
![5-Ethyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11373208.png)
![2-{[(3-Methylphenyl)methyl]sulfanyl}-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11373210.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide](/img/structure/B11373212.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11373223.png)
